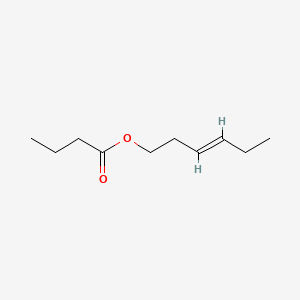
Butanoic acid, 3-hexenyl ester, (E)-
Descripción general
Descripción
Synthesis Analysis
The synthesis of Butanoic acid, 3-hexenyl ester, (E)- involves the esterification of butanoic acid and 3-hexen-1-ol. This process typically occurs under reflux conditions .Molecular Structure Analysis
The molecular formula of Butanoic acid, 3-hexenyl ester, (E)- is C10H18O2 . The IUPAC Standard InChI is InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h5-6H,3-4,7-9H2,1-2H3/b6-5+ .Chemical Reactions Analysis
The formation of Butanoic acid, 3-hexenyl ester, (E)- is a result of an esterification reaction . This reaction involves the reaction of a carboxylic acid (butanoic acid in this case) and an alcohol (3-hexen-1-ol) in the presence of a catalyst, typically concentrated sulphuric acid .Physical And Chemical Properties Analysis
Butanoic acid, 3-hexenyl ester, (E)- is a colorless to pale yellow liquid . It has a fresh fruit aroma with a slight creamy fragrance . The boiling point is 192°C . The relative density (d 425) is 0.899, and the refractive index (n D20) is 1.4318 .Aplicaciones Científicas De Investigación
Attraction of Natural Enemies of Tea Aphids
Research by Han and Chen (2002) identified butanoic acid, 3-hexenyl ester as one of the volatile components in mechanically pierced tea shoots. This compound plays a role in attracting natural enemies of tea aphids, which can be beneficial for biological pest control in agriculture (Han & Chen, 2002).
Impact on Plant Volatile Emission Under Nitrogen Treatment
A study by David et al. (2021) on Capsicum annuum var. longum exposed to different concentrations of nitrogen found that butanoic acid, 3-hexenyl ester was a distinctive volatile organic compound (VOC) emitted from nitrogen-treated plants. This indicates its potential role in signaling or defense mechanisms in plants under nutrient stress (David et al., 2021).
Role in Plant-Insect Interaction
The volatile components of the metathoracic scent glands of certain capsid bugs were analyzed, revealing butanoic acid, 3-hexenyl ester as a minor component. This suggests a role in plant-insect interactions and possibly in the chemical ecology of these insects (Knight, Rossiter, & Staddon, 1984).
Aromatic Constituents in Starfruit Cultivars
Butanoic acid, 3-hexenyl ester was identified as a significant aromatic constituent in different starfruit cultivars. This compound contributes to the unique aroma profiles of these fruits, which can be important for food science and flavor industry applications (Xiao-ping, 2008).
Antimicrobial Activity
A study on the synthesis and antimicrobial activity of essential oil compounds found that compounds related to butanoic acid, 3-hexenyl ester displayed antimicrobial activity against various pathogens. This highlights the potential of such compounds in the development of new antimicrobial agents (Chakravorty et al., 2012).
Biosynthesis in Apples
Research on the biosynthesis of straight-chain ester volatiles in apples, including butanoic acid, 3-hexenyl ester, provides insights into the complex biochemical pathways responsible for fruit aroma formation. This knowledge can be applied in the agricultural and food industries to enhance fruit flavors (Rowan et al., 1999).
Recent Scientific Research Applications of Butanoic Acid, 3-Hexenyl Ester, (E)-
Synthesis and Biological Evaluation of Butanoic Acid-Based Ester Derivatives
A 2023 study by Masood et al. focused on synthesizing and evaluating butanoic acid-based ester derivatives as potential angiotensin-II receptor antagonists. These compounds showed significant antioxidant potentials, antihypertensive properties, and urease inhibition capabilities. This research highlights the therapeutic potential of butanoic acid derivatives in medicinal chemistry (Masood et al., 2023).
Fatty Acid Alkyl Ester Production from Beef Tallow
García-Morales et al. (2023) studied the production of fatty acid alkyl esters from waste beef tallow using supercritical conditions with different alcohols. This research contributes to the development of biodiesel, highlighting the potential of using butanoic acid derivatives for renewable energy production (García-Morales et al., 2023).
Use in Enzyme Activation in Hydrophobic Deep Eutectic Solvents
Elgharbawy et al. (2023) explored the use of hydrophobic deep eutectic solvents based on menthol and fatty acids, including butanoic acid derivatives, for enzyme activation. These solvents demonstrated improved catalytic activity and potential applications in organic reactions (Elgharbawy et al., 2023).
Biodiesel Purification Using Solvent-Aided Crystallization
Osman et al. (2023) conducted a study on biodiesel purification using solvent-aided crystallization with 2-Methyltetrahydrofuran. This method enhances the purity of biodiesel, indicating the role of butanoic acid esters in improving biodiesel production processes (Osman et al., 2023).
Renewable Bio-Jet Fuel Precursors from Furfural and 2-Butanone
Chottiratanachote et al. (2023) aimed to synthesize branched-structure α,β-unsaturated carbonyl compounds via aldol condensation of furfural and 2-butanone, using butanoic acid derivatives. This research is significant for producing bio-jet fuel precursors, contributing to sustainable aviation fuel development (Chottiratanachote et al., 2023).
Mecanismo De Acción
The mechanism of action for the formation of Butanoic acid, 3-hexenyl ester, (E)- involves several steps. Initially, the carboxylic acid (butanoic acid) takes a proton from the concentrated sulphuric acid. This results in the formation of a positively charged ion. The positive charge is delocalized over the entire right-hand end of the ion .
Propiedades
IUPAC Name |
[(E)-hex-3-enyl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h5-6H,3-4,7-9H2,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHOPXVYTWUHDS-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCCC=CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OCC/C=C/CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880891 | |
| Record name | Butanoic acid, (3E)-3-hexen-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoic acid, 3-hexenyl ester, (E)- | |
CAS RN |
53398-84-8 | |
| Record name | trans-3-Hexenyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53398-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hexenyl butyrate, (3E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053398848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, (3E)-3-hexen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, (3E)-3-hexen-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-hex-3-enyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HEXENYL BUTYRATE, (3E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL7S17GR7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



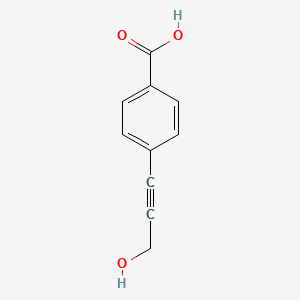
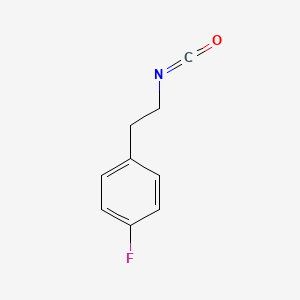


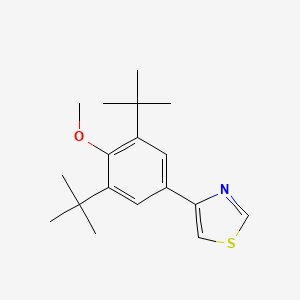

![2-(Furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1336074.png)


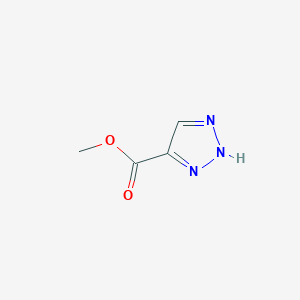
![4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene](/img/structure/B1336078.png)

![3-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B1336084.png)
